Ethyl 6-amino-2-naphthoate: A Technical Guide for Drug Development Professionals
Ethyl 6-amino-2-naphthoate: A Technical Guide for Drug Development Professionals
Introduction: The Strategic Importance of the Naphthalene Scaffold in Medicinal Chemistry
The naphthalene ring system, a bicyclic aromatic hydrocarbon, represents a privileged scaffold in drug discovery. Its rigid, planar structure and lipophilic nature provide an excellent framework for interacting with a diverse array of biological targets. The introduction of functional groups, such as the amino and ester moieties in Ethyl 6-amino-2-naphthoate, offers versatile handles for synthetic elaboration and fine-tuning of physicochemical and pharmacological properties. This guide provides an in-depth technical overview of Ethyl 6-amino-2-naphthoate (CAS 160557-37-9), a key intermediate in the synthesis of advanced pharmaceutical agents. Naphthalene-based molecules have shown a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making them a focal point of medicinal chemistry research.[1][2] This document will serve as a comprehensive resource for researchers and drug development professionals, covering its chemical properties, synthesis, spectral characterization, and potential applications, with a strong emphasis on the practical insights required for its effective utilization in a laboratory setting.
Physicochemical Properties and Structural Attributes
While specific experimental data for Ethyl 6-amino-2-naphthoate is not extensively documented in publicly available literature, its properties can be reliably inferred from its constituent parts: the 6-amino-2-naphthoic acid core and the ethyl ester functional group. The structural characteristics of this molecule are pivotal to its reactivity and its utility as a building block in organic synthesis.
Table 1: Core Physicochemical Properties of Ethyl 6-amino-2-naphthoate and Related Compounds
| Property | Ethyl 6-amino-2-naphthoate (Predicted/Inferred) | 6-Amino-2-naphthoic Acid (Parent Compound) | Ethyl 6-hydroxy-2-naphthoate (Related Compound) |
| CAS Number | 160557-37-9 | 116668-47-4 | 17295-12-4 |
| Molecular Formula | C₁₃H₁₃NO₂ | C₁₁H₉NO₂ | C₁₃H₁₂O₃ |
| Molecular Weight | 215.25 g/mol | 187.19 g/mol [3] | 216.23 g/mol |
| Appearance | Predicted to be a solid, likely a powder or crystalline material, with a color ranging from off-white to beige or light brown. | Green-beige to brown powder.[4] | Solid.[5] |
| Melting Point | Not available. Expected to be lower than the parent acid due to the absence of intermolecular hydrogen bonding between carboxylic acid groups. | 225 °C (decomposes).[6] | Not specified. |
| Solubility | Predicted to be soluble in common organic solvents such as ethanol, methanol, THF, and ethyl acetate.[7] Limited solubility in water. | Soluble in Methanol. | Not specified. |
| Boiling Point | Not available. Predicted to be high due to the naphthalene core. | Not applicable (decomposes). | 378.7 °C at 760 mmHg (Predicted).[8] |
Synthesis of Ethyl 6-amino-2-naphthoate: A Detailed Protocol
The most direct and efficient method for the preparation of Ethyl 6-amino-2-naphthoate is the Fischer esterification of its parent carboxylic acid, 6-amino-2-naphthoic acid. The use of thionyl chloride as a catalyst is a common and effective variation of this reaction.[7][9][10]
Reaction Scheme
Caption: Fischer Esterification of 6-Amino-2-naphthoic Acid.
Step-by-Step Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 6-amino-2-naphthoic acid (10.50 g) in ethanol.[7] The volume of ethanol should be sufficient to ensure effective stirring.
-
Addition of Thionyl Chloride: While stirring the suspension, add thionyl chloride (8.0 mL) dropwise.[7] This step should be performed in a well-ventilated fume hood, as thionyl chloride is corrosive and reacts with moisture to release toxic gases. The dropwise addition helps to control the initial exothermic reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature overnight.[7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.[7]
-
Purification: Dissolve the residue in tetrahydrofuran (THF) and dilute with ethyl acetate. Pass the solution through a plug of NH silica gel to remove any remaining acidic impurities and baseline material.[7]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the final product, Ethyl 6-amino-2-naphthoate.
Spectral Characterization: A Predictive Analysis
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the ethyl group and the aromatic protons of the naphthalene core. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing ester group.
Table 2: Predicted ¹H NMR Chemical Shifts for Ethyl 6-amino-2-naphthoate
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ (ethyl) | ~1.4 | Triplet | 3H |
| -CH₂- (ethyl) | ~4.4 | Quartet | 2H |
| -NH₂ | ~4.0-5.0 | Broad Singlet | 2H |
| Aromatic Protons | ~7.0-8.5 | Multiplets | 6H |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will provide key information about the functional groups present in the molecule.
Caption: Key Predicted IR Absorption Bands.
The presence of a strong carbonyl (C=O) absorption around 1715-1700 cm⁻¹ is indicative of the ester group.[11] The N-H stretching of the primary amine will likely appear as two distinct peaks in the range of 3400-3300 cm⁻¹. Aromatic C-H stretches will be observed above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will appear just below 3000 cm⁻¹.[11]
Mass Spectrometry (MS) (Predicted)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 215. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃, M-45) and the entire ester functional group (-COOCH₂CH₃, M-73). Alpha-cleavage adjacent to the amino group could also occur.[12]
Applications in Drug Discovery and Medicinal Chemistry
Ethyl 6-amino-2-naphthoate is a valuable intermediate for the synthesis of a variety of pharmacologically active molecules. The amino group serves as a key nucleophile for the introduction of diverse side chains, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.
Workflow: Utilization as a Synthetic Intermediate
Caption: Synthetic pathways from Ethyl 6-amino-2-naphthoate.
The naphthalene scaffold is a component of numerous approved drugs and clinical candidates.[1] Derivatives of aminonaphthoic acids have been investigated for their potential as anticancer agents, often acting through mechanisms such as apoptosis induction.[13] The structural motif present in Ethyl 6-amino-2-naphthoate is a precursor for compounds that can be designed to target specific enzymes or receptors implicated in various diseases.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[15]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[15]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.[15]
-
Toxicity: The parent acid is known to cause skin and eye irritation and may cause respiratory irritation.[3][15] Similar hazards should be assumed for the ethyl ester.
Conclusion
Ethyl 6-amino-2-naphthoate is a strategically important building block for the synthesis of complex molecules in the field of drug discovery. Its bifunctional nature, combining a nucleophilic amino group with a modifiable ester, provides a versatile platform for generating compound libraries for high-throughput screening and lead optimization. This guide has provided a comprehensive overview of its properties, a detailed synthesis protocol, and predictive spectral data to aid researchers in its effective application. As the quest for novel therapeutics continues, the utility of well-characterized and versatile intermediates like Ethyl 6-amino-2-naphthoate will undoubtedly remain paramount.
References
- Google Patents. (n.d.). WO2014069674A1 - 6-bromo-2-naphthoic acid production method.
- Stapleton, G., & White, A. I. (1952). Routes to the Synthesis of 6-Amino-2-Naphthoic Acid.
-
PubChem. (n.d.). Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]
-
PubChem. (n.d.). 6-Amino-2-naphthalenol. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]
-
MySkinRecipes. (n.d.). 6-Amino-2-naphthoic Acid. Retrieved February 5, 2026, from [Link]
- Ilangovan, A., et al. (2020). Crystal structure and Hirshfeld surface analysis of ethyl 6′-amino-2′-(chloromethyl)-5′-cyano-2-oxo-1,2-dihydrospiro[indoline-3,4′-pyran]-3′-carboxylate.
- Fieser, L. F. (1937). 2-Naphthol, 1-amino-, hydrochloride. Organic Syntheses, 17, 9.
- Panda, G., et al. (2021). Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. ACS Omega, 6(4), 2895–2906.
- Panda, G., et al. (2021). Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. ACS Omega, 6(4), 2895–2906.
- Stapleton, G., & White, A. I. (1952). Routes to the Synthesis of 6-Amino-2-Naphthoic Acid.
- de Oliveira, R. B., et al. (2009). Fragmentation studies of synthetic 2-acylamino-1,4-naphthoquinones by electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 44(9), 1349–1356.
-
PubChem. (n.d.). Methyl 6-Amino-2-naphthoate. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 5, 2026, from [Link]
-
The Royal Society of Chemistry. (2014). Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. Retrieved February 5, 2026, from [Link]
- Singh, P., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 22-49.
- Oomens, J., et al. (2009). Gas-Phase IR Spectroscopy of Deprotonated Amino Acids. Journal of the American Chemical Society, 131(12), 4310–4319.
- Königs, S., & Fales, H. M. (2011). Reference of fragmentation data of single amino acids prepared by electrospray. Biomacromolecular Mass Spectrometry, 2(3), 211-220.
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved February 5, 2026, from [Link]
-
Chem Help ASAP. (2023, February 3). predicting likely fragments in a mass spectrum. YouTube. Retrieved February 5, 2026, from [Link]...
-
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved February 5, 2026, from [Link]
- Tandon, V. K., et al. (2002). Synthesis and pharmacological studies of some 2-t-amino and 2,3-di-t-amino substituted 1,4-naphthoquinones and related compounds. Bollettino Chimico Farmaceutico, 141(4), 304-310.
-
ResearchGate. (n.d.). 1 H-NMR spectra of AN (a) and OAN (b). Retrieved February 5, 2026, from [Link]
- Fassihi, A., et al. (2024). Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers. Scientific Reports, 14(1), 1-13.
Sources
- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological studies of some 2-t-amino and 2,3-di-t-amino substituted 1,4-naphthoquinones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-アミノ-2-ナフトエ酸 90% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 344500050 [thermofisher.com]
- 5. Ethyl 6-hydroxy-2-naphthoate | 17295-12-4 [sigmaaldrich.com]
- 6. 6-Amino-2-naphthoic Acid [myskinrecipes.com]
- 7. 6-Amino-2-naphthoic acid | Aryls | Ambeed.com [ambeed.com]
- 8. echemi.com [echemi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. chemicalbook.com [chemicalbook.com]
